Technical Analysis: 2-Phenyl-2-(piperidin-1-yl)acetonitrile
Technical Analysis: 2-Phenyl-2-(piperidin-1-yl)acetonitrile
[1]
Executive Summary & Compound Identity
2-Phenyl-2-(piperidin-1-yl)acetonitrile (CAS: 5766-79-0) is a pivotal
Unlike the phenidate class (which contains a piperidin-2-yl moiety), this compound features a piperidin-1-yl group attached to the benzylic carbon via the nitrogen atom.[1] This structural distinction governs its reactivity, making it a precursor to
| Parameter | Technical Data |
| IUPAC Name | 2-Phenyl-2-(piperidin-1-yl)acetonitrile |
| Common Synonyms | |
| CAS Number | 5766-79-0 |
| Molecular Formula | C |
| Molecular Weight | 200.28 g/mol |
| SMILES | C1CCN(CC1)C(C#N)C2=CC=CC=C2 |
Molecular Architecture & Stereochemistry
The molecule consists of a central chiral center (
Conformational Analysis[1]
-
Piperidine Ring: Adopts a low-energy chair conformation .[1] The bulky benzyl-cyanide group attached to the nitrogen typically occupies the equatorial position to minimize 1,3-diaxial interactions, though rapid ring flipping occurs in solution.[1]
-
Steric Bulk: The proximity of the phenyl ring and the piperidine moiety creates significant steric hindrance around the nitrile group, which influences the rate of subsequent hydrolysis or reduction reactions.
-
Chirality: The C2 carbon is a stereocenter.[1] Standard Strecker synthesis yields a racemic mixture (
).[1][2] Enantioselective synthesis requires chiral catalysts (e.g., chiral thioureas or salicylaldimine ligands) to favor one enantiomer.
Synthesis Protocol: The Strecker Reaction
The most robust route to 2-Phenyl-2-piperidinoacetonitrile is the Strecker Synthesis , involving the condensation of benzaldehyde and piperidine followed by nucleophilic attack by cyanide.[1]
Reaction Mechanism[1][6][7]
-
Imine/Iminium Formation: Benzaldehyde condenses with piperidine.[1] Since piperidine is a secondary amine, it forms an iminium ion intermediate (rather than a neutral imine), which is highly electrophilic.
-
Nucleophilic Addition: The cyanide ion (:CN
) attacks the iminium carbon.[1][3] This step is reversible but driven forward by the stability of the final aminonitrile.[1]
Experimental Methodology (Standardized)
-
Reagents: Benzaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Cyanide (NaCN, 1.2 eq), Sodium Metabisulfite (catalyst/additive).
-
Solvent: Methanol/Water (1:1 v/v) or Acetic Acid/Water.
-
Conditions:
, 4–12 hours.
Step-by-Step Protocol:
-
Preparation: Dissolve NaHSO
(1.1 eq) in water. Add benzaldehyde (1.0 eq) slowly to form the bisulfite adduct (optional but improves yield). -
Amine Addition: Add piperidine (1.1 eq) dropwise. The solution may warm slightly (exothermic). Stir for 30 minutes to ensure iminium formation.
-
Cyanation: Add a solution of NaCN (1.2 eq) in water dropwise at
. Caution: HCN evolution risk. Maintain pH > 9 or use a closed system.[1] -
Workup: Stir at room temperature for 6 hours. The product often precipitates as a solid or oil.[1] Extract with dichloromethane (DCM).[1] Wash organic layer with water and brine.[1]
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc).
Mechanistic Pathway Visualization
Caption: The Strecker synthesis pathway involving the formation of a reactive iminium intermediate followed by irreversible cyanation.[1]
Spectroscopic Characterization
Validation of the structure requires a multi-modal approach. The following data points are diagnostic for 2-Phenyl-2-piperidinoacetonitrile.
Nuclear Magnetic Resonance (NMR)
-
H-NMR (CDCl
, 400 MHz):- 7.30–7.55 (m, 5H): Phenyl aromatic protons.
-
4.75 (s, 1H): The chiral methine proton (
-H).[1] This singlet is diagnostic; it is deshielded by both the nitrile and the amine.[1] -
2.40–2.60 (m, 4H):
-protons of the piperidine ring (adjacent to Nitrogen).[1] -
1.40–1.70 (m, 6H):
and -protons of the piperidine ring.[1]
-
C-NMR (CDCl
, 100 MHz):
Infrared Spectroscopy (FT-IR)
-
2220–2240 cm
: Weak to medium intensity band corresponding to the C N stretch .[1] This is the primary confirmation of the nitrile group.[1] -
2800–2950 cm
: C-H stretching (aliphatic piperidine and aromatic).[1]
Mass Spectrometry (MS)
-
Molecular Ion (M
): m/z 200.[1][4] -
Base Peak: Typically m/z 116 (Loss of piperidine radical or cleavage of the benzyl-cyanide bond).[1]
-
Fragmentation: Loss of HCN (M-27) is common in
-aminonitriles.[1]
Reactivity & Applications in Drug Design
This compound is rarely the final API; it is a versatile divergent intermediate .[1]
Hydrolysis (Acidic/Basic)
Hydrolysis of the nitrile group yields 2-phenyl-2-(piperidin-1-yl)acetic acid .[1]
-
Reagents: Conc. HCl or H
SO , Reflux. -
Application: Synthesis of non-natural amino acid derivatives used in peptide mimetics.[1]
Reduction
Reduction of the nitrile yields 2-phenyl-2-(piperidin-1-yl)ethanamine .[1]
-
Reagents: LiAlH
(Lithium Aluminum Hydride) in dry ether/THF.[1] -
Application: Precursor to diamines used as ligands in coordination chemistry or as scaffolds for antihistamines.[1]
Bruylants Reaction
Reaction with Grignard reagents (R-MgX) displaces the nitrile group to form ketones, or attacks the nitrile to form imines/ketones depending on workup.[1] This allows the synthesis of
Reactivity Flowchart
Caption: Divergent synthesis pathways utilizing the nitrile handle for functional group interconversion.[1]
Safety & Handling
-
Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.
-
Acute Toxicity: Classified as Harmful if swallowed (H302) and Toxic in contact with skin .[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aminonitriles can degrade (retro-Strecker) in the presence of moisture to release HCN and the parent aldehyde/amine.[1]
References
-
PubChem. (n.d.).[1] 2-Phenyl-2-piperidinoacetonitrile (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]
-
Dyker, G. (Ed.). (2005).[1][2][6] Handbook of C-H Transformations. Wiley-VCH.[1] (Context on amine functionalization via Strecker synthesis).
- Shaikh, M. M., et al. (2010). A Facile Synthesis of alpha-Aminonitriles Using Potassium Hexacyanoferrate(II). Tetrahedron Letters. (Methodology reference for cyanide sources).
Sources
- 1. 2-Phenyl-2-piperidinoacetonitrile | C13H16N2 | CID 21989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. PubChemLite - 2-phenyl-2-piperidinoacetonitrile (C13H16N2) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. 2-(Phenethylamino)-2-phenyl-acetonitrile | C16H16N2 | CID 363989 - PubChem [pubchem.ncbi.nlm.nih.gov]
